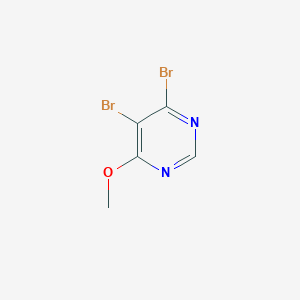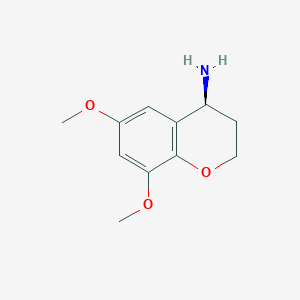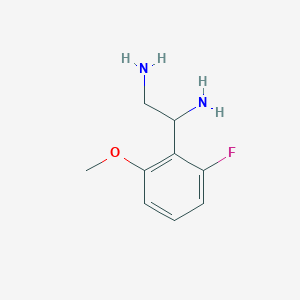
(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol;dihydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a piperazine ring attached to a cyclopentanol moiety. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-piperazin-1-ylcyclopentan-1-ol typically involves the coupling of (1R,2R)-1,2-cyclohexanedimethanol with piperazine under the action of an acid-binding agent . The reaction conditions often include the use of solvents such as methanol or ethanol and temperatures ranging from 25°C to 80°C. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure the completion of the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation ensures the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated compounds can replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogenated compounds, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-piperazin-1-ylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The cyclopentanol moiety may also contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2R)-1,2-diaminocyclohexane: Another chiral compound with similar structural features but different functional groups.
(1R,2R)-2-phenylcyclopentanol: Shares the cyclopentanol moiety but has a phenyl group instead of a piperazine ring.
Uniqueness
(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol;dihydrochloride is unique due to its combination of a piperazine ring and a cyclopentanol moiety, which imparts distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it more versatile for various applications.
Propiedades
Fórmula molecular |
C9H20Cl2N2O |
|---|---|
Peso molecular |
243.17 g/mol |
Nombre IUPAC |
(1R,2R)-2-piperazin-1-ylcyclopentan-1-ol;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c12-9-3-1-2-8(9)11-6-4-10-5-7-11;;/h8-10,12H,1-7H2;2*1H/t8-,9-;;/m1../s1 |
Clave InChI |
ZMDPXAAUGZEZOS-UONRGADFSA-N |
SMILES isomérico |
C1C[C@H]([C@@H](C1)O)N2CCNCC2.Cl.Cl |
SMILES canónico |
C1CC(C(C1)O)N2CCNCC2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13039701.png)







![1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13039749.png)


